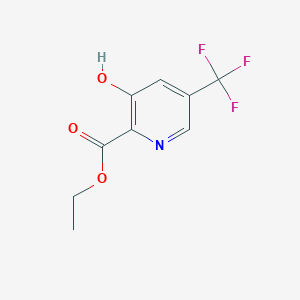
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is a versatile chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate typically involves the esterification of 3-hydroxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
化学反应分析
Types of Reactions
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted picolinates with various functional groups.
科学研究应用
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate can be compared with other picolinate derivatives, such as:
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chlorine atom instead of a hydroxyl group.
Ethyl 5-(trifluoromethyl)picolinate: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Halauxifen-methyl: A picolinate herbicide with a different substitution pattern, used in agriculture.
The unique combination of the trifluoromethyl and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-6(14)3-5(4-13-7)9(10,11)12/h3-4,14H,2H2,1H3 |
InChI 键 |
QIHSOKBLPQIIKR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)
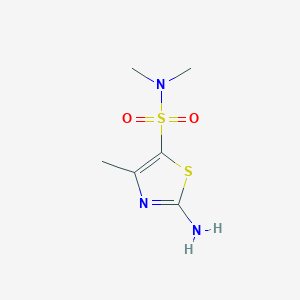

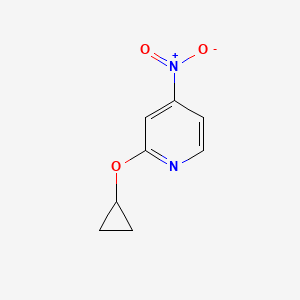
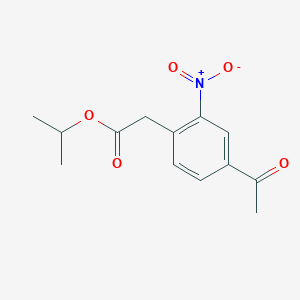

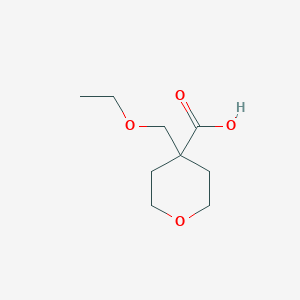
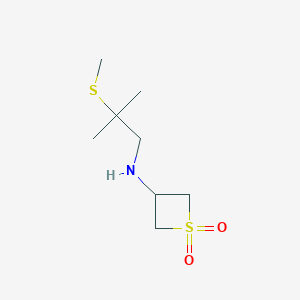
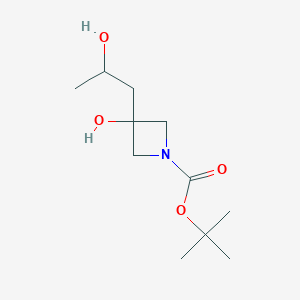
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
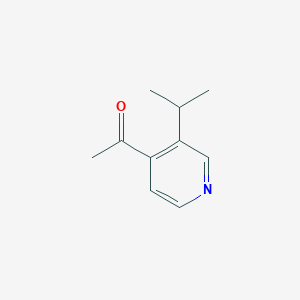
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)

![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)
